molecular formula C14H26N2O3 B13323812 tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B13323812
M. Wt: 270.37 g/mol
InChI Key: VSKNLTYMGCZJNZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a pyrrolidin-3-yloxy substituent on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(pyrrolidin-3-yloxy)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyrrolidin-3-yloxy substituent and a tert-butyl ester group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-pyrrolidin-3-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-11(6-9-16)18-12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3

InChI Key

VSKNLTYMGCZJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCNC2

Origin of Product

United States

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